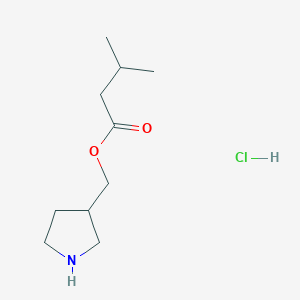![molecular formula C10H17N3 B1397424 2-(tert-butyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrazine CAS No. 1250444-05-3](/img/structure/B1397424.png)
2-(tert-butyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
The compound “2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a type of pyrazine compound. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are often used as building blocks in organic synthesis and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of similar pyrazine compounds often involves reactions like the Suzuki–Miyaura coupling . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides . In the case of pyrazine compounds, the reaction often proceeds via the formation of intermediates .Molecular Structure Analysis
The molecular structure of pyrazine compounds can be analyzed using techniques like X-ray diffraction . This allows for the determination of the shape of the molecule and the lengths and types of chemical bonds .Chemical Reactions Analysis
Pyrazine compounds can undergo a variety of chemical reactions. For example, a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate can lead to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine compounds can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectrum can provide information about the structure of the molecule .Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés de la pyrazine ont été étudiés pour leurs propriétés antibactériennes potentielles. Par exemple, les dérivés de triazolo[4,3-a]pyrazine ont montré des activités inhibitrices contre des bactéries telles que Staphylococcus aureus et Escherichia coli. La relation structure-activité indique que certaines entités attachées au noyau de pyrazine peuvent améliorer l'efficacité antibactérienne .
Inhibition de la photosynthèse
Certains composés de la pyrazine ont été testés pour leur capacité à inhiber la photosynthèse. Cette application est particulièrement pertinente dans le développement d'herbicides. L'activité inhibitrice est quantifiée à l'aide de valeurs IC50, qui mesurent la concentration nécessaire pour inhiber la photosynthèse de 50% .
Activités antimycobactériennes et antifongiques
Les dérivés de la pyrazine ont également été évalués pour leurs activités antimycobactériennes et antifongiques. Ces propriétés en font des candidats pour le développement de nouveaux traitements contre les infections mycobactériennes, telles que la tuberculose, et les infections fongiques .
Propriétés optiques non linéaires
Les composés de la pyrazine ont été utilisés dans la synthèse de complexes métalliques présentant des propriétés optiques intéressantes. Par exemple, un complexe Zn(II) synthétisé à l'aide d'un ligand de pyrazine a présenté des propriétés optiques non linéaires, qui sont précieuses en photonique et en optoélectronique .
Mécanisme D'action
The mechanism of action of pyrazine compounds can vary depending on their structure and the specific reaction they are involved in. For example, in the Suzuki–Miyaura coupling, the reaction involves an oxidative addition step where palladium donates electrons to form a new Pd-C bond, and a transmetalation step where the organic groups are transferred from boron to palladium .
Safety and Hazards
Propriétés
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)9-6-8-7-11-4-5-13(8)12-9/h6,11H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYQOHGGHGVONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CCNCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



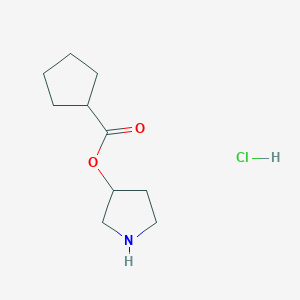
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)
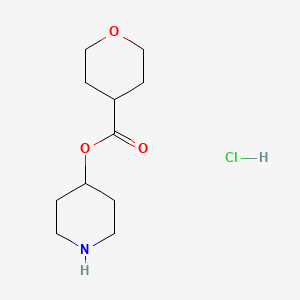
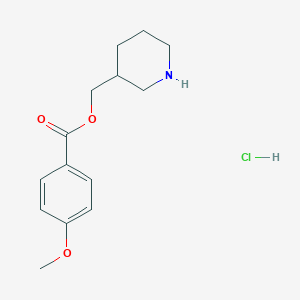
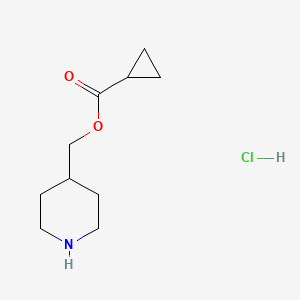


![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)
![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)

